1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, two fluorine atoms, and a carboxylic acid group
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature . Industrial production methods may utilize flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are facilitated by boron reagents.
Common reagents used in these reactions include TFA, sodium hydroxide, and di-tert-butyl dicarbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is introduced via nucleophilic addition-elimination reactions, forming a tetrahedral intermediate . The Boc group can be removed under acidic conditions, leading to the formation of the free amine and carbon dioxide .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butoxycarbonyl)-5,5-difluoro-3-methylpiperidine-3-carboxylic acid include other Boc-protected amino acids and piperidine derivatives. These compounds share the common feature of having a Boc group for amine protection. this compound is unique due to the presence of the difluoro and methyl substitutions on the piperidine ring, which may impart distinct chemical and biological properties .
Similar compounds include:
Properties
CAS No. |
1359656-96-4 |
---|---|
Molecular Formula |
C12H19F2NO4 |
Molecular Weight |
279.28 g/mol |
IUPAC Name |
5,5-difluoro-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-6-11(4,8(16)17)5-12(13,14)7-15/h5-7H2,1-4H3,(H,16,17) |
InChI Key |
SVJFJHKPRJKWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.